3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid
Description
3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid is a chemical compound with a complex structure that includes a pyridine ring substituted with a propanoic acid group and a tert-butoxycarbonyl (Boc) protected amine
Properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-11-9(5-4-8-14-11)6-7-10(16)17/h4-5,8H,6-7H2,1-3H3,(H,16,17)(H,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMGVEGQELQREJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in various biochemical reactions. The pyridine ring can interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(tert-Butoxycarbonylamino)ethoxy]acetic acid
- (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid
Uniqueness
3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid is unique due to its specific combination of functional groups and structural features. The presence of the Boc-protected amine and the pyridine ring provides distinct chemical reactivity and biological activity, making it valuable for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
